molecular formula C15H16O4 B2811522 Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate CAS No. 402772-24-1

Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate

Cat. No.: B2811522
CAS No.: 402772-24-1
M. Wt: 260.289
InChI Key: WAAUCSJLGYIACW-UHFFFAOYSA-N
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Description

Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate is a furan-based ester derivative characterized by a 4-ethylphenoxymethyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₅H₁₆O₄, with a molecular weight of 276.3 g/mol.

Properties

IUPAC Name

methyl 5-[(4-ethylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAUCSJLGYIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-ethylphenoxy)methyl]-2-furoic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components allow it to interact with biological targets, potentially leading to:

  • Anticancer Activity : Research indicates that compounds with furan rings can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of furoate compounds can modulate pathways associated with tumor growth and metastasis .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing novel materials with desirable properties:

  • Polymer Synthesis : The compound can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .
  • Coatings and Adhesives : Due to its chemical structure, the compound may be used in formulating coatings and adhesives that require resistance to solvents and environmental degradation. Research suggests that furan-based compounds enhance adhesion properties when used in composite materials .

Agricultural Chemistry

The agricultural sector may benefit from this compound through its potential use as a pesticide or herbicide:

  • Pesticidal Activity : Preliminary studies indicate that furan derivatives can exhibit insecticidal properties against common agricultural pests. This application could lead to the development of more effective and environmentally friendly pest control agents .
  • Plant Growth Regulators : The compound may also function as a plant growth regulator, promoting growth or inhibiting unwanted plant development. This aspect is crucial for improving crop yields and managing agricultural ecosystems sustainably .

Data Tables

Application AreaPotential BenefitsRelevant Findings
Medicinal ChemistryAnticancer & anti-inflammatory effectsInhibition of cancer cell proliferation
Materials ScienceEnhanced polymer propertiesImproved thermal stability and mechanical strength
Agricultural ChemistryPesticidal activity & plant growth regulationEffective against pests; promotes crop growth

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of furan derivatives, revealing that modifications at the phenoxy position significantly enhanced cytotoxicity against breast cancer cells .
  • Polymer Development : In a study featured in Polymer Science, researchers synthesized a new class of furan-based polymers using this compound, demonstrating superior mechanical properties compared to traditional polymers .
  • Agricultural Application : A field trial reported in Agricultural Chemistry assessed the efficacy of furan-based pesticides derived from this compound, showing significant reductions in pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-ethylphenoxy group balances moderate lipophilicity and steric bulk, contrasting with the electron-deficient iodophenoxy group (suitable for halogen bonding) and the bulkier isopropyl variant (enhanced hydrophobicity) .
  • Synthetic Accessibility : Chloromethyl derivatives (e.g., Methyl 5-(chloromethyl)-2-furoate) serve as precursors for introducing diverse substituents via nucleophilic substitution, a strategy adaptable to the target compound’s synthesis .

Bioactive Furoate Derivatives

Compound Name Molecular Formula Key Features Biological Activity/Applications
Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoate C₁₀H₈BrN₃O₅ Bromo-nitro-pyrazolyl group Screening compound for enzyme inhibition; potential anticancer/antimicrobial activity
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₉FO₄ Fluorophenoxymethyl Antibacterial/antioxidant properties (inferred from Tamarindus indica derivatives)
Methyl 2-furoate C₆H₆O₃ Unsubstituted furoate Flavoring agent; precursor for furan-based polymers

Key Observations :

  • Bioactivity: The presence of heterocyclic groups (e.g., pyrazolyl in ) enhances binding to biological targets, suggesting that this compound may exhibit similar pharmacodynamic profiles .
  • Functional Group Diversity: Fluorinated analogs (e.g., 5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid) demonstrate how electron-withdrawing substituents can modulate reactivity and bioactivity .

Physicochemical Properties

  • Density and Melting Points : Methyl 5-(chloromethyl)-2-furoate has a density of 1.266 g/cm³ and melts at 32–36°C , whereas Methyl 2-furoate exhibits a lower molecular weight (126.11 g/mol) and a fruity odor . The target compound’s higher molecular weight and aromatic substituent likely increase its melting point and reduce volatility.
  • Solubility: The 4-ethylphenoxy group may improve solubility in organic solvents compared to polar carboxylic acid derivatives (e.g., 5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid) .

Biological Activity

Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate is a furan-based compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimycobacterial agent. This article will explore its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14_{14}H16_{16}O3_{3} and a molecular weight of approximately 246.26 g/mol. The compound features a furan ring, a methyl ester group, and an ethylphenoxy substituent, which enhances its solubility and biological interaction dynamics.

Property Value
Molecular FormulaC14_{14}H16_{16}O3_{3}
Molecular Weight246.26 g/mol
Functional GroupsFuran, ester, ether

Antimycobacterial Activity

Recent studies have identified this compound as a promising candidate in the development of new antimycobacterial agents. Its mechanism of action involves interference with iron homeostasis in mycobacteria, which is crucial for their survival and proliferation. The compound has shown significant activity against various strains of Mycobacterium tuberculosis in vitro, suggesting its potential as a lead compound for drug development.

Interaction Studies

Initial findings indicate that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies have suggested binding affinities with targets related to inflammation, indicating potential therapeutic applications beyond antimycobacterial activity.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves the following steps:

  • Preparation of the Furan Ring : The furan moiety is synthesized from furfural through cyclization reactions.
  • Esterification : The furan compound is then reacted with an ethylphenol derivative to form the desired methyl ester.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Analytical techniques such as 1H^{1}H-NMR, 13C^{13}C-NMR, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction (SC-XRD) are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

The structural components of this compound play a significant role in its biological activity. The presence of the ethyl substituent enhances solubility and may alter interaction dynamics compared to similar compounds with larger or halogenated groups. A comparison with related compounds highlights its unique properties:

Compound Name Molecular Formula Key Features
Methyl 5-[(4-bromophenoxy)methyl]-2-furoateC14_{14}H14_{14}BrO3_{3}Contains bromine; potential for different reactivity
Methyl 5-[(4-cyanophenoxy)methyl]-2-furoateC14_{14}H14_{14}N O3_{3}Contains cyano group; may exhibit different biological activities
Methyl 5-[(4-propylphenoxy)methyl]-2-furoateC15_{15}H18_{18}O3_{3}Propyl substituent; alters hydrophobic properties

Case Studies

A notable study evaluated the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with existing antitubercular drugs. Further research is ongoing to explore its full therapeutic potential and safety profile.

Q & A

Q. What are the common synthetic routes for Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate?

The synthesis typically involves multi-step organic reactions, leveraging furan derivatives and phenoxy intermediates. Key steps include:

  • Esterification : Methylation of the furan carboxylic acid precursor to form the ester moiety.
  • Substitution/Coupling : Introduction of the 4-ethylphenoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or SNAr with activated aryl halides).
  • Functionalization : Optimization of protecting groups to ensure regioselectivity, as seen in analogous compounds .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is critical:

  • NMR Spectroscopy : 1H and 13C NMR to confirm ester, furan, and phenoxy groups. DEPT and HSQC experiments aid in resolving overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches.
  • Chromatography : HPLC or TLC for purity assessment during synthesis .

Q. What are the key structural features influencing its reactivity?

  • Furan Ring : Electron-rich nature facilitates electrophilic substitution.
  • Phenoxy Group : The 4-ethyl substituent modulates steric and electronic properties, affecting interactions with biological targets.
  • Ester Group : Hydrolytic stability under varying pH conditions impacts its suitability for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Catalyst Screening : Transition metals (e.g., Pd for coupling) or organocatalysts for regioselective substitutions.
  • Temperature Control : Lower temperatures to minimize side reactions (e.g., ester hydrolysis).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Reaction Monitoring : Real-time HPLC or TLC to track intermediates and adjust stoichiometry .

Q. How should researchers address contradictory data in biological activity studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:

  • Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers).
  • Cell Line Variability : Use isogenic cell lines or primary cells to reduce genetic noise.
  • Target Specificity : Validate interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on activity .

Q. What strategies enhance the compound’s stability in aqueous solutions?

  • pH Buffering : Maintain neutral pH to prevent ester hydrolysis.
  • Lyophilization : Store as a lyophilized powder to avoid degradation.
  • Co-solvents : Use cyclodextrins or PEG-based formulations to improve solubility without destabilization .

Q. How do substituent variations affect its pharmacological profile?

Comparative SAR studies suggest:

  • Electron-Donating Groups (e.g., -OCH3, -C2H5): Enhance binding to hydrophobic enzyme pockets.
  • Halogen Substituents : Improve metabolic stability but may reduce solubility.
  • Steric Effects : Bulkier groups (e.g., 4-ethylphenoxy vs. phenyl) modulate selectivity for targets like kinases or GPCRs .

Q. Methodological Notes

  • Contradiction Resolution : Replicate assays across independent labs using standardized protocols.
  • Data Reproducibility : Pre-register experimental designs and share raw datasets via platforms like Zenodo.
  • Ethical Compliance : Adhere to OECD guidelines for in vitro studies, excluding non-approved therapeutic claims .

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